molecular formula C9H10FNO2 B556773 2-Fluoro-L-phenylalanine CAS No. 19883-78-4

2-Fluoro-L-phenylalanine

Cat. No. B556773
CAS RN: 19883-78-4
M. Wt: 183.18 g/mol
InChI Key: NYCRCTMDYITATC-QMMMGPOBSA-N
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Description

2-Fluoro-L-phenylalanine is a phenylalanine derivative . It is a non-proteinogenic alpha-amino acid and a member of monofluorobenzenes .


Synthesis Analysis

The synthesis of 2-Fluoro-L-phenylalanine involves several steps. One method involves the use of [18F]fluoride, with corresponding precursors being fluorinated by isotopic exchange . This is followed by the removal of an activating formyl group with Rh (PPh 3) 3 Cl and subsequent hydrolysis of protecting groups in acidic medium . Another method involves the use of enzyme-catalyzed synthesis methods, with the direct formation of the C-F bond by fluorinase being the most effective and promising method .


Molecular Structure Analysis

2-Fluoro-L-phenylalanine has a molecular weight of 183.18 and its empirical formula is C9H10FNO2 . It contains a total of 23 bonds, including 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aliphatic), and 1 hypohalogenide (aliphatic) .


Chemical Reactions Analysis

The chemical reactions involving 2-Fluoro-L-phenylalanine are complex and can involve multiple steps. For instance, the enantiospecific synthesis of 2-[18F]fluoro-L-phenylalanine and 2-[18F]fluoro-L-tyrosine involved isotopic exchange starting from [18F]fluoride .


Physical And Chemical Properties Analysis

2-Fluoro-L-phenylalanine is a solid at room temperature . It has a molecular weight of 183.18 and its empirical formula is C9H10FNO2 . More specific physical and chemical properties such as melting point, boiling point, and solubility would require further investigation.

Scientific Research Applications

  • Expansion of the Genetic Code : 2-Fluoro-L-phenylalanine has been used for site-directed incorporation in Escherichia coli, allowing for the production of fluorinated proteins suitable for 19F-NMR spectroscopy and other methods. This technique is significant for expanding the genetic code and incorporating a wide range of analogues into proteins (Furter, 1998).

  • Enhancement of Bakers' Products : In the food industry, research on the overproduction of 2-phenylethanol derived from phenylalanine (using mutants resistant to 2-Fluoro-L-phenylalanine) has shown improvements in taste and aroma in bread (Dueñas-Sánchez et al., 2014).

  • Phenylalanine Biosynthesis in E. coli : A study developed an in vitro system for investigating phenylalanine biosynthesis in E. coli, which is crucial for both food and medicinal applications (Ding et al., 2016).

  • Medical Imaging and Disease Evaluation : Fluorinated phenylalanine derivatives, like 3,4-dihydroxy-6-[18F]-fluoro-L-phenylalanine, have been used in positron emission tomography (PET) for evaluating central motor disorders and brain tumors. Their differential uptake makes them useful in diagnosing Parkinson's disease and certain tumors (Seibyl, Chen, & Silverman, 2007).

  • Boron Neutron Capture Therapy : Research on 4-Borono-2-18F-fluoro-l-phenylalanine PET has highlighted its importance in boron neutron capture therapy (BNCT) for cancer treatment. This compound helps in monitoring the pharmacokinetics of phenylalanine used in BNCT, showing promise in treating malignant brain tumors and melanomas (Ishiwata, 2019).

  • Radiopharmaceutical Development : Enantiospecific synthesis of fluorinated phenylalanine analogues has been explored for developing new radiopharmaceuticals for molecular imaging using PET (Castillo Meleán, Ermert, & Coenen, 2011).

Future Directions

Fluorinated compounds like 2-Fluoro-L-phenylalanine are widely used in the fields of molecular imaging, pharmaceuticals, and materials . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . Therefore, the synthesis of fluorides has attracted more and more attention from biologists and chemists .

properties

IUPAC Name

(2S)-2-amino-3-(2-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCRCTMDYITATC-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301313089
Record name 2-Fluoro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301313089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-L-phenylalanine

CAS RN

19883-78-4
Record name 2-Fluoro-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19883-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301313089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Phenylalanine, 2-fluoro
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
K Ishiwata - Annals of nuclear medicine, 2019 - Springer
… F-2-Fluoro-l-phenylalanine ( 18 F-FPhe) was not detected but speculated from an increasing protein-bound fraction of 18 F-activity in plasma: 20% at 2 h in C3H/He mice [10] and 33% …
Number of citations: 49 link.springer.com
A Gloge, J Zoń, Á Kövári, L Poppe… - Chemistry–A European …, 2000 - Wiley Online Library
Several fluoro‐ and chloro‐phenylalanines were found to be good substrates of phenylalanine ammonia‐lyase (PAL/EC 4.3.1.5) from parsley. The enantiomerically pure L‐amino acids …
JJ Aerts, AR Plenevaux, CF Lemaire, F Giacomelli… - BMC medical …, 2008 - Springer
Background Several fluorine-18 labelled fluoroamino acids have been evaluated as tracers for the quantitative assessment of cerebral protein synthesis in vivo by positron emission …
Number of citations: 1 link.springer.com
M Safferthal, K Greis, R Chang… - Physical Chemistry …, 2023 - pubs.rsc.org
… 2-Fluoro-L-phenylalanine (oF-Phe), 3-fluoro-L-phenylalanine (mF-Phe), 4-fluoro-L-phenylalanine (pF-Phe) and pentafluoro-L-phenylalanine (F 5 -Phe) were purchased from Tokyo …
Number of citations: 7 pubs.rsc.org
SJ Oh, KH Lee, HC Kim, C Catherine, H Yun… - Biotechnology and …, 2014 - Springer
Nature uses 20 canonical amino acids as the standard building blocks of proteins; however, the incorporation of unnatural amino acids (Uaas) can endow polypeptide sequences with …
Number of citations: 16 link.springer.com
H Mei, J Han, KD Klika, K Izawa, T Sato… - European journal of …, 2020 - Elsevier
Fluorine-containing amino acids are becoming increasingly prominent in new drugs due to two general trends in the modern pharmaceutical industry. Firstly, the growing acceptance of …
Number of citations: 160 www.sciencedirect.com
M Lamba, A Goswami, A Bandyopadhyay - Chemical Communications, 2021 - pubs.rsc.org
… Further, the radioisotope fluorinating agent can label BPA to form 4-borono-2-fluoro-L-phenylalanine (Scheme 5). Clinical PET imaging studies with 18 F-BPA on recurrent squamous …
Number of citations: 26 pubs.rsc.org
S Khanra, SV Vassiliades, WA Alves, K Yang… - AIP Advances, 2019 - pubs.aip.org
… We report here on the design and synthesis of a fluorinated derivative Fl-FF (correctly named as 2-fluoro-L-phenylalanyl-2-fluoro-L-phenylalanine) which is informed by the analysis of …
Number of citations: 8 pubs.aip.org
WA Alves, GM King, S Guha - Nanoscale, 2022 - pubs.rsc.org
The solution processability of organic semiconductors and conjugated polymers along with the advent of nanomaterials as conducting inks have revolutionized next-generation flexible …
Number of citations: 3 pubs.rsc.org
D Hagiwara, H Miyake, N Igari, M Karino… - Journal of medicinal …, 1994 - ACS Publications
As an extension of our studies on discovering a novel substance P (SP) antagonist, we modified the previously reported dipeptide, JV2-[. ZV2-(l. Zi-mdol-3-ylcarbonyl)-L-lysyl]-JV-methyl-…
Number of citations: 28 pubs.acs.org

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